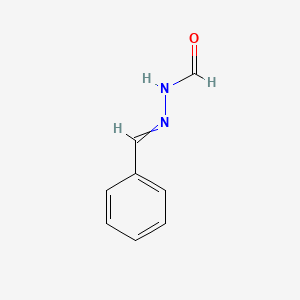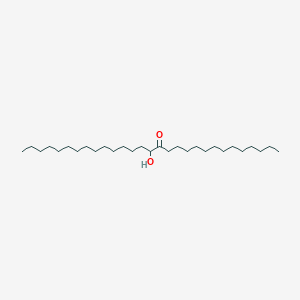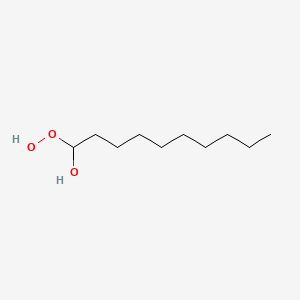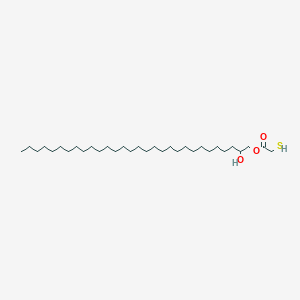
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, is a chemical compound that belongs to the class of nicotinamides. It is a derivative of nicotinic acid and is structurally related to other dihydropyridine compounds. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of an amido-nitrile with a suitable catalyst under mild conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The process is scaled up to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have applications in pharmaceuticals and other industries.
Aplicaciones Científicas De Investigación
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as L-type calcium channels, which play a crucial role in cellular signaling and function . The compound’s effects are mediated through its binding to these targets, leading to modulation of cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nimodipine and benidipine . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties.
Uniqueness
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- is unique due to its specific substitution pattern and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for diverse scientific research applications and potential therapeutic uses.
Propiedades
Número CAS |
65190-89-8 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-13-18(23)19(20(24)21-16-9-5-3-6-10-16)15(2)22(14)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,21,24) |
Clave InChI |
XNMPOLGMSVHZFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(N1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


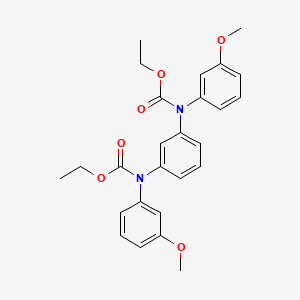
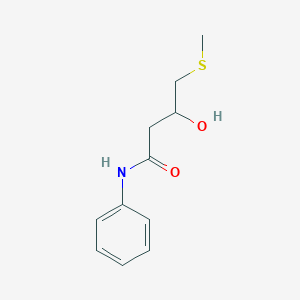


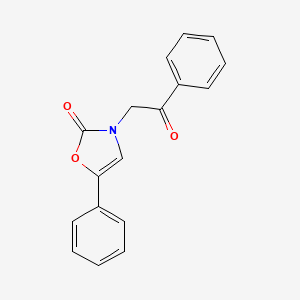
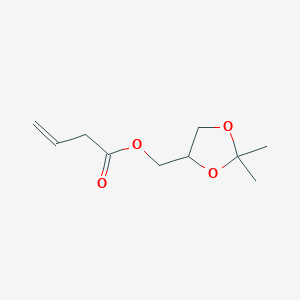
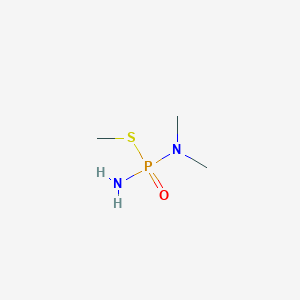
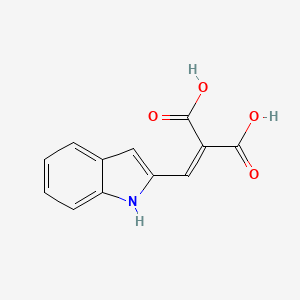
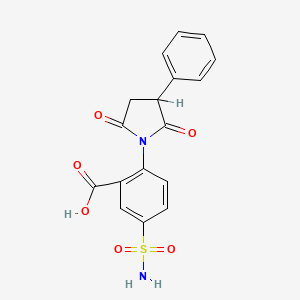
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
